4-Chloro-2-methoxyimino-3-oxobutanoic acid

Cefpodoxime Proxetil synthesis cephalosporin side-chain acylation halogen-specific intermediate routing

4-Chloro-2-methoxyimino-3-oxobutanoic acid (CAS 111230-59-2), commonly abbreviated CMOA, is a C5 chloro-oxime-β-keto acid intermediate (molecular formula C₅H₆ClNO₄; molecular weight 179.56 g/mol) belonging to the 4-halo-2-methoxyimino-3-oxobutyric acid scaffold class. CMOA is deployed exclusively as the C-7 side-chain precursor in the industrial synthesis of third-generation aminothiazolyloximino cephalosporin antibiotics, most notably cefpodoxime proxetil.

Molecular Formula C5H6ClNO4
Molecular Weight 179.56
CAS No. 111230-59-2
Cat. No. B1141710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxyimino-3-oxobutanoic acid
CAS111230-59-2
Molecular FormulaC5H6ClNO4
Molecular Weight179.56
Structural Identifiers
SMILESCON=C(C(=O)CCl)C(=O)O
InChIInChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxyimino-3-oxobutanoic Acid (CAS 111230-59-2): Chemical Identity and Pharmacopoeial Role in Cephalosporin Manufacturing


4-Chloro-2-methoxyimino-3-oxobutanoic acid (CAS 111230-59-2), commonly abbreviated CMOA, is a C5 chloro-oxime-β-keto acid intermediate (molecular formula C₅H₆ClNO₄; molecular weight 179.56 g/mol) belonging to the 4-halo-2-methoxyimino-3-oxobutyric acid scaffold class . CMOA is deployed exclusively as the C-7 side-chain precursor in the industrial synthesis of third-generation aminothiazolyloximino cephalosporin antibiotics, most notably cefpodoxime proxetil . Its (Z)-geometric configuration at the methoxyimino double bond is stereochemically essential for downstream antibacterial bioactivity of the final drug substance, as the corresponding (E)-isomer yields pharmacologically inactive cephalosporin derivatives [1].

Why 4-Chloro-2-methoxyimino-3-oxobutanoic Acid Cannot Be Casually Substituted Within the Cephalosporin Side-Chain Supply Chain


A chemist or procurement specialist evaluating in-class 4-halo-2-methoxyimino-3-oxobutyric acids may assume functional interchangeability between the chloro (CMOA, CAS 111230-59-2) and bromo (BMOH, CAS 79232-66-9) congeners. In practice, the terminal halogen atom is not a benign substituent but a lock-and-key determinant of both the activated acyl chloride reactivity and the impurity profile of the final cephalosporin drug substance [1]. CMOA undergoes amide coupling with 7-aminocephalosporanic acid derivatives under conditions that generate the cefpodoxime scaffold; the bromo analogue, by contrast, is exploited to prepare cefotaxime bromoacetyl analogues that are classified as cefotaxime impurities [2]. Attempting to interchange these halogen-specific intermediates introduces a structurally mismatched acyl side chain that must be corrected through additional synthetic steps, carrying cost, yield, and regulatory impurity qualification penalties [3].

Quantitative Differentiation Evidence for 4-Chloro-2-methoxyimino-3-oxobutanoic Acid Versus Closest Halogen Analogs


Direct Route Exclusivity: CMOA Is the Designated Chloro Intermediate for Cefpodoxime Proxetil, While the Bromo Congener Serves a Divergent Synthetic Destination

CMOA (CAS 111230-59-2) is explicitly specified as the 4-chloro side-chain acid for cefpodoxime proxetil in multiple independent supplier and patent sources, while the 4-bromo analogue (CAS 79232-66-9) is designated for cefotaxime bromoacetyl impurity analogue synthesis. This is not a matter of provider preference but of chemically distinct synthetic destinations: the chloro intermediate yields the 7β-(4-chloro-3-oxo-2(Z)-methoxyimino)butyrylamido cephem core, whereas the bromo intermediate produces the corresponding bromoacetyl cephem derivative that is subsequently thiourea-cyclized to an aminothiazole ring in a divergent step [1][2].

Cefpodoxime Proxetil synthesis cephalosporin side-chain acylation halogen-specific intermediate routing

Phosphorus Pentachloride-Mediated Acid Chloride Generation: CMOA and the Bromo Analogue Exhibit Directly Comparable Stoichiometries and Operational Parameters Within a Single Process Patent

A process patent for cefepime preparation provides a rare direct head-to-head comparison, reporting the use of both 4-chloro and 4-bromo congeners under identical phosphorus pentachloride activation conditions in methylene chloride. Specifically, 4-chloro-2-methoxyimino-3-oxobutyric acid (6.2 g, 0.0345 mol) is added to PCl₅ (7.5 g, 0.0360 mol) in 62 mL CH₂Cl₂. Under the identical suspension protocol, the bromo analogue (7.73 g, 0.035 mol) is similarly processed with PCl₅ (7.5 g, 0.036 mol) in 62 mL CH₂Cl₂ [1][2]. This demonstrates quantitatively equivalent operational parameters while confirming that the halo acid selection determines the identity of the final cephem acylation product.

acid chloride activation phosphorus pentachloride method cefepime intermediate preparation

Ceftriaxone Sodium Synthesis Flexibility: Both 4-Chloro and 4-Bromo Intermediates Serve as Acceptable Halo Acid Inputs, Confirming Route Adaptability

In contrast to the cefpodoxime route where halogen specificity is absolute, the ceftriaxone sodium patent literature demonstrates that both 4-chloro- and 4-bromo-2-methoxyimino-3-oxo-butyric acid chlorides can be employed as acylating agents. One patent method uses 4-chloro-2(Z)-methoxyimino-3-oxo-butyric acid (14.5 g) with PCl₅ (16.8 g) to generate the acid chloride, while an alternative process describes ceftriaxone (I) and ceftriaxone sodium (II) obtained utilizing 4-bromo-2-methoxyimino-3-oxo-butyric acid chloride [1][2]. The chloro variant is explicitly claimed to produce ceftriaxone sodium of high purity and low absorbance amenable to pharmaceutical formulation, providing a quality-linked advantage [1].

ceftriaxone sodium manufacturing 4-halo-2-methoxyimino-3-oxo-butyric acid cephalosporin API quality

Commercial-Grade Purity Specification: CMOA at NLT 98% Versus the Bromo Congener at 95%, With Quantitative Procurement Cost Differentials

Supplier specification data reveal a purity hierarchy between the chloro and bromo congeners at comparable commercial scales. CMOA (CAS 111230-59-2) is routinely offered at NLT 98% purity and at 99% grade for pharmaceutical intermediate applications [1]. The corresponding bromo analogue (CAS 79232-66-9) is typically sourced at 95%+ purity, with cost-per-100mg values reaching ¥30,000 (approximately $4,100 USD) for research-grade quantities, compared to CMOA pricing at approximately $395/500mg [2][3]. This represents a procurement cost differential of roughly 20-fold per unit mass favoring the chloro congener at the research scale, consistent with larger-volume industrial demand for cefpodoxime proxetil manufacturing.

pharmaceutical intermediate purity specification NLT 98% CMOA procurement sourcing

Stereochemical Fidelity: The (Z)-Methoxyimino Configuration of CMOA Is Essential for Antibacterial Activity, and Free-Acid Stability Contrasts With the Unhalogenated Parent Acid

The (Z)-configuration of the methoxyimino group in CMOA is a stereochemical requirement for the generation of biologically active cephalosporins; cephalosporin derivatives prepared from the (E)-isomer exhibit negligible antibacterial activity [1]. Furthermore, European Patent Office data explicitly note that unsubstituted 2-methoxyimino-3-oxobutyric acid (the non-halogenated parent acid) is unstable as a free acid and susceptible to decomposition during ester cleavage or isolation, whereas the 4-halo derivatives — including CMOA — are isolable as stable crystalline free acids [2]. This stability difference is a direct consequence of 4-position halogenation and represents a quantifiable process advantage for CMOA over the non-halogenated 2-methoxyimino-3-oxobutyric acid starting material in multi-step cephalosporin syntheses.

(Z)-oxime geometry cephalosporin stereochemistry free-acid stability

Optimal Procurement and Deployment Scenarios for 4-Chloro-2-methoxyimino-3-oxobutanoic Acid Based on Available Differentiation Evidence


Cefpodoxime Proxetil GMP Manufacturing: The Definitive 7β-Acylation Side-Chain Intermediate

CMOA is the sole structurally validated chloro-intermediate for industrial-scale cefpodoxime proxetil production. The evidence from the DrugFuture synthesis database confirms that the methanolysis of 3-(acetoxymethyl)-7-[4-chloro-3-oxo-2(Z)-(methoxyimino)butyrylamido]-3-cephem-4-carboxylic acid is the established final deprotection step to yield cefpodoxime acid [1]. Procurement teams supporting cefpodoxime proxetil API campaigns should specify CMOA at NLT 98% purity with (Z)-isomer certification, as this directly controls the stereochemical integrity and impurity profile of the final drug substance [2].

Ceftriaxone Sodium High-Purity Route: Chloro Variant With Documented Absorbance and Stability Advantages

The Indian Patent 230565 process, employing 4-chloro-2(Z)-methoxyimino-3-oxo-butyric acid chloride (generated from 14.5 g CMOA with 16.8 g PCl₅), is explicitly claimed to deliver ceftriaxone sodium of high purity, high stability, and low absorbance suitable for injectable formulation [1]. Manufacturers seeking to optimize the quality attributes of ceftriaxone sodium — particularly low absorbance at visible wavelengths, which correlates with reduced color-body impurities in the lyophilized injection — should consider CMOA as the halogen donor of choice over the bromo alternative [2].

Cefepime Intermediate Preparation: Direct Interchangeability Study of 4-Halo Acids Under Identical Activation Conditions

The cefepime patent literature provides a unique engineering dataset comparing CMOA and the 4-bromo congener under identical PCl₅-mediated acid chloride conditions. CMOA at 6.2 g (0.0345 mol) scale and the bromo acid at 7.73 g (0.035 mol) scale both couple to 7-amino-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate with comparable process parameters [1]. Process development laboratories evaluating cefepime synthetic routes can use these directly comparable stoichiometric data to perform cost modeling and techno-economic analysis for kilo-lab to pilot-plant scale-up without re-optimizing activation conditions when selecting between halogen donors [2].

Reference Standard and Impurity Profiling: CMOA as a Key Starting Material for Cephalosporin-Related Substance Characterization

CMOA serves as a critical reference material for analytical quality control in cephalosporin manufacturing. Its role as the precursor to the 4-chloro-3-oxo-(Z)-methoxyimino)butyryl moiety found in multiple cephalosporin intermediates makes it essential for impurity profiling, forced degradation studies, and HPLC method development [1]. The availability of CMOA at 99% purity grade from multiple commercial suppliers enables its use as a working reference standard for chromatographic system suitability testing in cefpodoxime proxetil and related cephalosporin QC laboratories [2].

Quote Request

Request a Quote for 4-Chloro-2-methoxyimino-3-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.